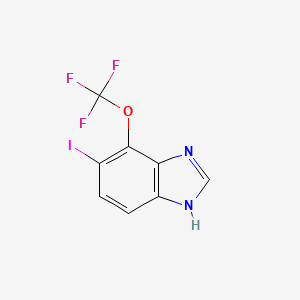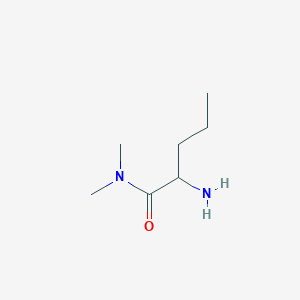![molecular formula C13H19NO3 B13432192 4-[Bis(2-methoxyethyl)amino]benzaldehyde CAS No. 27913-87-7](/img/structure/B13432192.png)
4-[Bis(2-methoxyethyl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-methoxyethyl)amino]benzaldehyde is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-methoxyethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The nitro group is reduced to an amino group, and the resulting compound is then subjected to further reactions to introduce the bis(2-methoxyethyl)amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-methoxyethyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-[Bis(2-methoxyethyl)amino]benzoic acid.
Reduction: 4-[Bis(2-methoxyethyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[Bis(2-methoxyethyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Bis(2-hydroxyethyl)amino]benzaldehyde: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
4-[Bis(2-chloroethyl)amino]benzaldehyde: Contains chloroethyl groups, leading to different reactivity and applications.
4-[Bis(2-acetyloxyethyl)amino]benzaldehyde: Features acetyloxyethyl groups, used in different industrial applications
Uniqueness
4-[Bis(2-methoxyethyl)amino]benzaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl groups enhance its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
27913-87-7 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
4-[bis(2-methoxyethyl)amino]benzaldehyde |
InChI |
InChI=1S/C13H19NO3/c1-16-9-7-14(8-10-17-2)13-5-3-12(11-15)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Clé InChI |
HXWZUIRTJFHDLT-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCOC)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
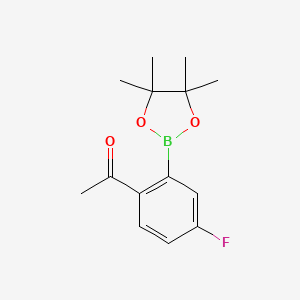
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
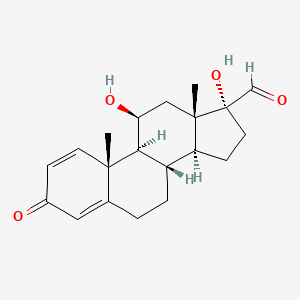

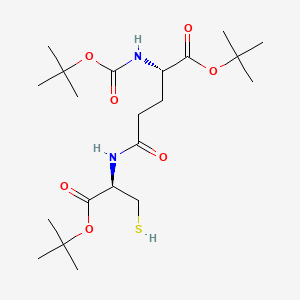
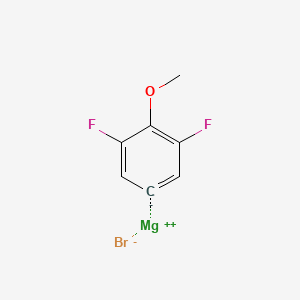
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
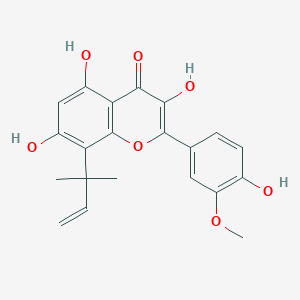
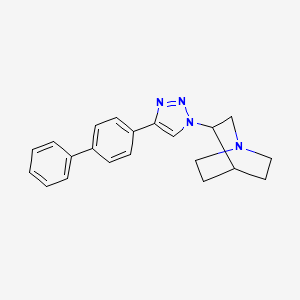
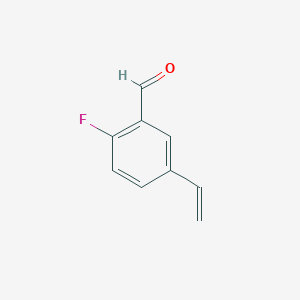
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
